

Vanillyl Butyl Ether: Application Notes and Protocols for Personal Care Formulations

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Compound of Interest

Compound Name: Vanillyl Butyl Ether

Cat. No.: B123786

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Introduction

Vanillyl Butyl Ether (VBE) is a synthetic fragrance ingredient increasingly utilized in personal care products for its dual functionality as a warming agent and a key component of fragrance compositions.[1][2][3][4] Chemically, it is the ether of vanillyl alcohol and butyl alcohol.[5] Its ability to induce a gentle and lasting warming sensation on the skin has led to its incorporation in a diverse range of products, including body lotions, hair care formulations, and specialized treatments for muscle relaxation and slimming.[6][7][8] This document provides detailed application notes and experimental protocols for researchers and formulators working with VBE.

Chemical and Physical Properties

A comprehensive understanding of **Vanillyl Butyl Ether's** properties is essential for its effective and safe use in formulations.

Property	Value	Reference
INCI Name	Vanillyl Butyl Ether	[9]
CAS Number	82654-98-6	[4]
Molecular Formula	C ₁₂ H ₁₈ O ₃	[4]
Molecular Weight	210.27 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[9]
Odor	Mild, vanilla-like	[9]
Solubility	Oil-soluble; Soluble in alcohols	[4][10]
Recommended Usage Level	0.1% - 1.0%	[6][10]

Mechanism of Action: TRPV1 Activation

Vanillyl Butyl Ether exerts its warming effect through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel found in sensory neurons.[11][12][13]

The binding of VBE to the TRPV1 receptor triggers the opening of the channel, leading to an influx of calcium ions (Ca²⁺). [11] This influx causes depolarization of the neuron, generating an action potential that is transmitted to the central nervous system and perceived as a warming sensation.[11]



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Diagram of the TRPV1 activation pathway by **Vanillyl Butyl Ether**.

Quantitative Data

Dose-Response Relationship of Warming Sensation and Blood Cell Flux

A study involving 21 volunteers investigated the effect of different concentrations of VBE in a cream formulation on blood cell flux (BCF) and perceived warming sensation. The results demonstrate a clear dose-dependent response.[\[14\]](#)

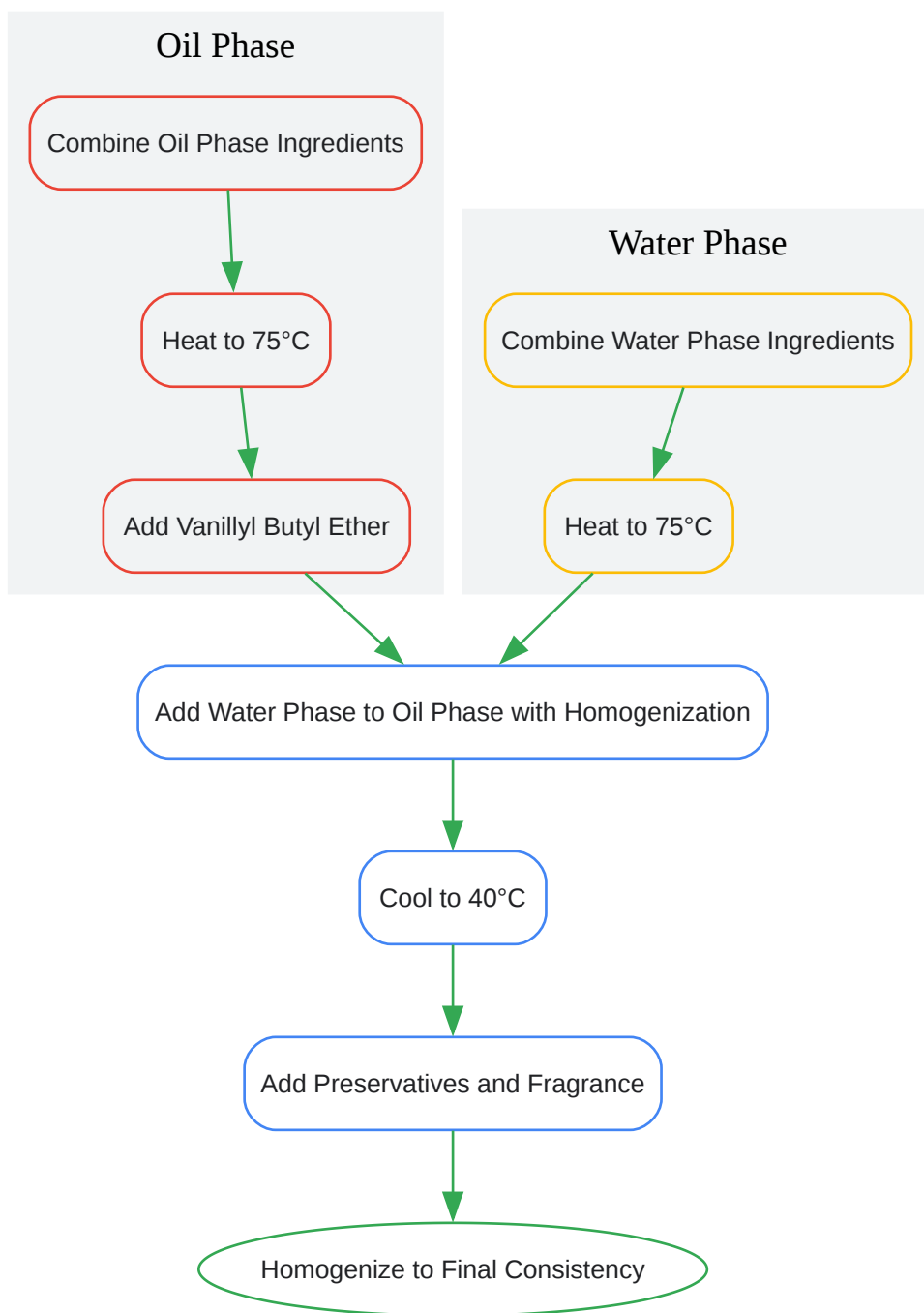
VBE Concentration	Mean BCF Increase (%)	Percentage of Volunteers Reporting Warming Sensation
0.1%	Not statistically significant	47.6%
0.3%	24.22%	90.5%
0.5%	54.74%	90.5%

Data sourced from a study on the topical application of VBE creams on the forearms of 21 individuals.[\[14\]](#)

Experimental Protocols

Formulation Protocol: Warming Body Lotion (O/W Emulsion)

This protocol outlines the preparation of a stable oil-in-water (O/W) emulsion incorporating **Vanillyl Butyl Ether**.



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Workflow for preparing a warming body lotion with **Vanillyl Butyl Ether**.

Ingredients:

Phase	Ingredient	Function	% (w/w)
A (Water Phase)	Deionized Water	Solvent	q.s. to 100
Glycerin	Humectant	3.0	
Carbomer	Thickener	0.3	
B (Oil Phase)	Cetearyl Alcohol	Emulsifier, Thickener	
Glyceryl Stearate	Emulsifier	2.0	4.0
Caprylic/Capric Triglyceride	Emollient	5.0	
Vanillyl Butyl Ether	Warming Agent, Fragrance	0.3 - 0.5	
C (Cooldown Phase)	Phenoxyethanol (and) Ethylhexylglycerin	Preservative	
Fragrance	Fragrance	0.2	1.0
Sodium Hydroxide (10% solution)	Neutralizer	q.s. to pH 5.5-6.5	

Procedure:

- Water Phase (A): Disperse Carbomer in Deionized Water and allow it to hydrate. Add Glycerin and heat to 75°C.
- Oil Phase (B): Combine all ingredients of the oil phase, including **Vanillyl Butyl Ether**, and heat to 75°C.[\[10\]](#)
- Emulsification: Slowly add the Water Phase to the Oil Phase with continuous high-shear mixing to form an emulsion.
- Cooldown: Begin cooling the emulsion while stirring.
- Final Additions (C): When the temperature reaches 40°C, add the preservative system and any additional fragrance.[\[9\]](#)

- pH Adjustment: Adjust the pH to the desired range using the Sodium Hydroxide solution.
- Homogenization: Homogenize the final lotion to ensure a uniform and stable consistency.

Sensory Evaluation Protocol for Warming Effect

This protocol is designed to quantitatively assess the warming sensation of a topical product containing VBE.

Panelists: A panel of at least 10 trained sensory assessors is recommended.

Procedure:

- Acclimatization: Panelists should acclimatize to the testing room conditions ($22 \pm 2^{\circ}\text{C}$, $50 \pm 5\%$ RH) for at least 15 minutes.
- Application: A standardized amount (e.g., 0.5 g) of the test product is applied to a pre-defined area (e.g., 4x4 cm) on the inner forearm.[\[6\]](#)
- Evaluation: Panelists rate the intensity of the warming sensation at specified time intervals (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) using a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable sensation).
- Attributes to Evaluate:
 - Onset time: Time until the warming sensation is first perceived.
 - Time to maximum intensity: Time to reach the peak warming effect.
 - Maximum intensity: The highest recorded score on the LMS.
 - Duration: Total time the warming sensation is perceived.
- Data Analysis: The mean scores for each attribute are calculated and can be compared between different formulations.

Stability Testing Protocol for O/W Emulsion with VBE

This protocol outlines the steps to assess the physical and chemical stability of an oil-in-water emulsion containing VBE.

Storage Conditions:

- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Real-time: 25°C ± 2°C / 60% RH ± 5% RH
- Freeze-thaw cycles: -10°C to 25°C (3 cycles)[[15](#)]

Evaluation Timepoints: 1, 2, and 3 months for accelerated testing, and at 3, 6, 9, 12, 18, and 24 months for real-time testing.

Parameters to Evaluate:

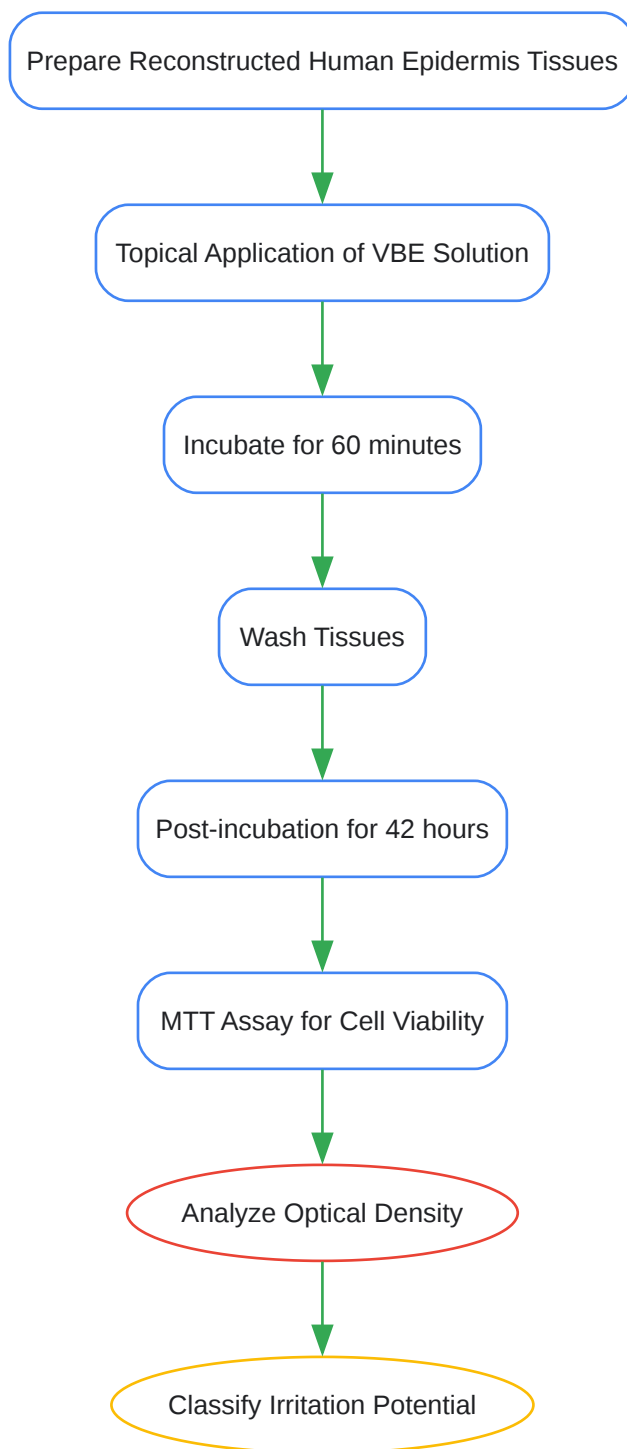
Parameter	Method	Acceptance Criteria
Appearance	Visual assessment	No change in color, odor, or phase separation.
pH	pH meter	Within ± 0.5 of the initial value.
Viscosity	Viscometer	Within ± 10% of the initial value.
VBE Content	HPLC	90-110% of the initial concentration.

HPLC Method for VBE Quantification:[[1](#)][[16](#)]

- Column: C18 reversed-phase column.[[2](#)]
- Mobile Phase: Acetonitrile and 20mM Sodium Phosphate buffer (e.g., 30:70 v/v).[[2](#)]
- Detection: UV at 280 nm.[[2](#)]
- Sample Preparation: Extraction of VBE from the emulsion using an appropriate solvent mixture (e.g., isopropanol:water 50:50).[[1](#)]

In Vitro Skin Irritation Testing Protocol

This protocol utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of VBE.



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Workflow for in vitro skin irritation testing of **Vanillyl Butyl Ether**.

Model: Reconstructed human epidermis (e.g., EpiDerm™, SkinEthic™ RHE).[1][17]

Procedure:

- Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions.
- Test Substance Application: Apply a defined amount of VBE (e.g., diluted in a suitable solvent like corn oil) to the surface of the tissue. Test concentrations should bracket the typical usage levels in cosmetics (e.g., 0.1%, 0.5%, 1.0%).
- Controls: Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).[16]
- Exposure and Incubation: Expose the tissues to the test substance for 60 minutes, followed by a 42-hour post-incubation period.[16]
- Viability Assessment: Determine cell viability using the MTT assay.[1]
- Classification: A substance is classified as an irritant if the tissue viability is reduced by 50% or more compared to the negative control.[17]

Safety and Regulatory Information

Vanillyl Butyl Ether is generally considered safe for use in cosmetic products at recommended concentrations.[18] However, as with any active ingredient, it is crucial to conduct thorough safety assessments for each new formulation. Patch testing on human volunteers is recommended for final product validation. Formulators should adhere to the guidelines and regulations set forth by relevant authorities in their respective regions.

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